molecular formula C10H14N2O4 B150655 3'-Deoxythymidine CAS No. 3416-05-5

3'-Deoxythymidine

Katalognummer: B150655
CAS-Nummer: 3416-05-5
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: XKKCQTLDIPIRQD-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3'-Deoxythymidine is a synthetic nucleoside analog that serves as a key scaffold and foundational building block in medicinal chemistry and biochemical research. Its core structure, featuring a deoxygenated sugar moiety, is of significant interest for designing novel nucleoside reverse transcriptase inhibitors (NRTIs). This mechanism is well-established for related compounds like 3'-Azido-3'-deoxythymidine (AZT, Zidovudine), which, after intracellular conversion to its active triphosphate form, inhibits viral reverse transcriptase and has demonstrated potent activity against human immunodeficiency virus (HIV) in vitro . As a research tool, this compound is valuable for studying nucleotide metabolism, enzyme kinetics, and DNA synthesis pathways. It can be used to investigate the structure-activity relationships of sugar-modified nucleosides and provides a crucial synthetic intermediate for developing potential antiviral and antitumor agents . The compound is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. Specific biochemical data, pharmacological properties, and purity specifications for this product are available in the associated Certificate of Analysis. Researchers are encouraged to consult the current scientific literature for the latest advancements in nucleoside analog research.

Eigenschaften

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKCQTLDIPIRQD-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187760
Record name 2',3'-Dideoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3416-05-5
Record name 2',3'-Dideoxythymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Dideoxythymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Diethyl Dithioacetal Intermediate Formation

The conversion of D-xylose to 3'-deoxythymidine begins with protecting group manipulations to enable selective deoxygenation. In a landmark study, D-xylose was first acetylated to yield 3,5-di-O-acetyl-D-xylofuranose (62% yield), which was subsequently converted to a diethyl dithioacetal derivative via ethanethiolysis (82% yield). This intermediate facilitates the introduction of sulfur-based leaving groups, critical for subsequent deoxygenation.

NBS-Promoted Cyclization and Coupling

A pivotal advancement involves N-bromosuccinimide (NBS)-mediated dethioacetalization of the diethyl dithioacetal intermediate, generating a ribofuranose derivative with a free 1-hydroxy group. This intermediate undergoes stereospecific coupling with silylated thymine using ethylaluminum dichloride (EtAlCl₂) as a Lewis acid, achieving β-selectivity in nucleoside formation. The coupling step proceeds in 68% yield, with the β-anomer predominating due to steric and electronic effects.

Desulfurization and Deprotection

The final steps entail Raney nickel-catalyzed desulfurization to remove ethylthio groups (62% yield) and sodium methoxide-mediated deprotection of benzoyl groups (82% yield). This route achieves an overall yield of 13.6% from D-xylose, representing a cost-effective alternative to thymidine-based methods.

Thymidine-Derived Pathways

Protection and Mesylation

Early syntheses relied on thymidine as a starting material. The 3'-hydroxy group was selectively mesylated using mesyl chloride in pyridine at <20°C, followed by azide displacement to introduce the 3'-azido group. Although effective, thymidine’s limited availability and high cost prompted exploration of alternative routes.

Reductive Deoxygenation

In one approach, 3'-O-mesylthymidine was reduced via catalytic hydrogenation (Pd/C, H₂) or sodium borohydride to yield this compound. However, competing side reactions at the 5'-position necessitated rigorous purification, reducing practical utility.

Comparative Analysis of Methodologies

Yield and Scalability

Method Starting Material Key Steps Overall Yield
D-Xylose RouteD-XyloseDithioacetal formation, NBS cyclization13.6%
Thymidine RouteThymidineMesylation, reduction8–12%

The D-xylose route offers superior scalability, leveraging inexpensive agricultural byproducts (e.g., corncob-derived xylose). In contrast, thymidine-based methods suffer from substrate cost and multi-step protection-deprotection sequences.

Stereochemical Control

The D-xylose pathway exploits the inherent stereochemistry of xylofuranose derivatives to ensure β-configuration in the final nucleoside. In contrast, thymidine routes require meticulous control to avoid epimerization during mesylation.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

The use of pyridine as both solvent and base in mesylation steps minimizes side reactions, while EtAlCl₂ enhances coupling efficiency in nucleoside formation. Recent advances advocate for dimethylformamide (DMF) as a polar aprotic solvent to improve azide displacement kinetics.

Environmental Impact

Raney nickel disposal remains a challenge in desulfurization steps. Alternative catalysts, such as palladium on carbon, are under investigation to reduce heavy metal waste.

Emerging Methodologies

Enzymatic Synthesis

Preliminary studies explore transglycosylation enzymes to couple deoxyribose analogs with thymine, though yields remain suboptimal (<5%) compared to chemical methods.

Flow Chemistry Applications

Continuous-flow systems enable rapid mesylation and azidation, reducing reaction times from hours to minutes . These systems also enhance heat dissipation during exothermic steps, improving safety profiles.

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Deoxythymidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the 5’ position of the sugar moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Oxidized derivatives of 3’-Deoxythymidine.

    Reduction: Reduced forms of the compound, such as 3’-deoxy-5’-hydroxymethylthymidine.

    Substitution: Substituted nucleoside analogs with various functional groups at the 5’ position.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

3'-Azido-3'-deoxythymidine (AZT) , commonly known as Zidovudine, is a well-known antiretroviral medication used primarily for the treatment of HIV/AIDS.

  • Mechanism of Action : AZT acts as a nucleotide reverse transcriptase inhibitor (NRTI). Once phosphorylated to its triphosphate form (AZT-TP), it competes with natural nucleotides for incorporation into viral DNA during reverse transcription, leading to chain termination .
  • Clinical Studies : AZT's efficacy was demonstrated in early clinical trials where it significantly reduced viral load in HIV-positive patients. Studies show that AZT can suppress viral replication even when administered late in the course of infection .
  • Resistance Issues : The emergence of drug-resistant HIV strains has been a challenge. Research indicates that certain mutations in the reverse transcriptase gene can confer resistance to AZT, complicating treatment regimens .

Cancer Therapeutics

3'-Deoxythymidine derivatives have been explored for their potential in targeting cancer cells selectively.

2.1. Selective Cytotoxicity

  • This compound Conjugates : Novel compounds such as the this compound phenylquinoxaline conjugate (dT-QX) have shown promise in selectively killing cancer cells while sparing normal cells. In vitro studies revealed that dT-QX effectively inhibited DNA synthesis in various cancer cell lines, including liver carcinoma and breast adenocarcinoma, while exhibiting low toxicity to normal human liver cells .
  • Preclinical Trials : In mouse models with subcutaneous liver tumors, dT-QX demonstrated significant tumor growth inhibition, highlighting its potential as an anticancer agent .

Biomarkers for Cancer Treatment

Recent studies have investigated the use of this compound-based PET tracers for monitoring treatment responses in cancer therapy.

  • [18F]FLT PET Imaging : 3'-[18F]fluoro-3'-deoxythymidine ([18F]FLT) has been utilized as a biomarker to assess the efficacy of CDK4/6 inhibitors like palbociclib in non-breast cancer models. In a study involving bladder cancer, significant decreases in [18F]FLT uptake correlated with stable tumor volumes during therapy, suggesting its utility as an early predictor of treatment response .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaCompoundKey Findings
Antiviral3'-Azido-3'-deoxythymidine (AZT)Effective against HIV; resistance issues noted with specific mutations
Cancer TherapeuticsdT-QXSelectively kills cancer cells; inhibits tumor growth in preclinical models
Imaging Biomarkers[18F]FLTPredictive biomarker for response to CDK4/6 inhibitors; correlates with tumor stability

Wirkmechanismus

The primary mechanism of action of 3’-Deoxythymidine involves its incorporation into the growing DNA strand during viral replication. Once incorporated, it acts as a chain terminator due to the absence of the 3’ hydroxyl group, which is necessary for the formation of phosphodiester bonds. This results in the premature termination of DNA synthesis, effectively inhibiting the replication of the virus. The molecular targets include viral reverse transcriptase enzymes, which are essential for the replication of retroviruses like HIV.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Antiviral Activity

3'-Azido-3'-Deoxythymidine (AZT)
  • Mechanism : AZT is phosphorylated to its active triphosphate form, which inhibits HIV RT by competing with natural thymidine triphosphate (dTTP) and terminating DNA chain elongation .
  • Key Differences from 3'-dT: The 3'-azido group in AZT enhances RT binding affinity compared to 3'-dT, leading to potent antiviral activity (EC₅₀ in nanomolar range) .
2',3'-Dideoxycytidine (ddC)
  • Mechanism : ddC inhibits HIV replication via RT chain termination but lacks the 3'-azido group of AZT.
  • ddC exhibits lower blood-brain barrier penetration compared to AZT, as shown in murine pharmacokinetic studies .
3'-Amino-3'-Deoxythymidine (AMT)
  • Mechanism: AMT, a metabolite of AZT, retains RT inhibitory activity but with reduced potency due to the 3'-amino group.
  • Key Differences :
    • AMT is associated with bone marrow toxicity, likely due to intracellular accumulation in hematopoietic cells .
    • Unlike AZT, AMT forms stable complexes with complementary DNA strands when incorporated into oligonucleotides, enhancing duplex stability (ΔTm = +5°C) .

Pharmacokinetic and Metabolic Profiles

Table 1: Comparative Pharmacokinetics in Mice (50 mg/kg Dose)
Compound Clearance (L/hr/kg) Brain/Serum Ratio Major Metabolic Pathway
3'-dT Not reported Not studied Phosphorylation
AZT 1.38 0.064 Glucuronidation (>95%)
AZddU 1.27 0.234 Glucuronidation (~90%)
AMT N/A N/A Further oxidation
  • Key Findings :
    • AZT and its uridine analog AZddU exhibit similar clearance rates but differ in brain penetration, with AZddU achieving higher brain concentrations .
    • 3'-dT is primarily metabolized via phosphorylation, whereas AZT undergoes extensive glucuronidation to 3'-azido-3'-deoxy-5'-O-β-D-glucuronide (GAZT) in humans and primates .

Enzymatic Interactions and Resistance Profiles

Table 2: Enzyme Affinity and Inhibition
Compound Reverse Transcriptase (Kᵢ, nM) Thymidine Kinase (Kₘ, μM) Resistance Mutations
3'-dT >1000 12.3 ± 1.5 Not reported
AZT 0.02–0.2 8.9 ± 0.8 M41L, D67N, K70R, T215Y/F
ddC 0.1–1.0 22.1 ± 3.2 K65R, L74V
  • Key Findings :
    • AZT’s superior RT inhibition correlates with its clinical efficacy, while 3'-dT shows negligible RT affinity due to the absence of the 3'-azido moiety .
    • Thymidine kinase phosphorylates AZT more efficiently than 3'-dT, enabling intracellular activation .

Toxicity and Therapeutic Index

  • AZT : Displays dose-dependent cytotoxicity (IC₅₀ = 10–50 μM in hematopoietic cells) linked to mitochondrial DNA polymerase γ inhibition .
  • 3'-dT : Lower toxicity in vitro (IC₅₀ > 100 μM) due to inefficient phosphorylation and DNA incorporation .
  • AMT : High bone marrow toxicity (IC₅₀ = 2–5 μM) due to persistent intracellular retention .

Biologische Aktivität

3'-Deoxythymidine (dThd), a nucleoside analogue of thymidine, has garnered attention for its biological activities, particularly in the context of antiviral and anticancer research. This article explores the synthesis, mechanisms of action, and various biological effects of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the absence of a hydroxyl group at the 3' position of the sugar moiety. Its chemical structure is crucial for its biological activity, influencing its interaction with nucleic acid synthesis pathways.

Synthesis Pathways

  • Synthesis from Thymidine : this compound can be synthesized through various synthetic routes, often involving modifications to existing nucleoside structures. For example, a nine-step synthesis has been reported to yield derivatives with varying biological activities .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antiviral Activity

This compound has been studied for its potential as an antiviral agent. Research indicates that it exhibits significant inhibitory effects on viral replication mechanisms. For instance, it has been noted that certain analogues derived from this compound demonstrate potent antiviral activity against murine sarcoma 180 cells and L1210 cells, with effective doses (ED50) reported as low as 1 micromolar .

Anticancer Properties

The compound has also shown promise in cancer treatment. A study demonstrated that covalent linkage of this compound with specific cytotoxic agents can preferentially target cancer cells over normal cells, enhancing therapeutic efficacy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of DNA Synthesis : By mimicking natural nucleotides, this compound can interfere with DNA polymerase activity, thus inhibiting DNA replication in both viral and cancerous cells.
  • Selective Toxicity : The selectivity for cancer cells is attributed to differences in nucleoside transport mechanisms and metabolic pathways between normal and malignant cells.

Case Studies

  • Antiviral Efficacy : A study examining the effects of various thymidine analogues found that while some derivatives exhibited strong antiviral properties, 3'-amino-3'-deoxythymidine was particularly effective against certain murine models .
  • Cytotoxicity in Cancer Models : Research involving covalent conjugates of this compound revealed enhanced cytotoxicity against specific cancer cell lines compared to non-cancerous cells. This highlights its potential role in targeted cancer therapies .

Table 1: Biological Activity Summary of this compound Analogues

CompoundActivity TypeEffective Dose (ED50)Target Cells
3'-Amino-3'-deoxythymidineAntiviral5 µMMurine Sarcoma 180
5'-Amino-5'-deoxythymidineAntiviralNot specifiedVarious
Covalent ConjugateAnticancerNot specifiedCancer Cells

Q & A

Q. What enzymatic pathways are involved in deoxythymidine synthesis, and how can they be experimentally distinguished?

Deoxythymidine synthesis in human leukocytes involves two enzymatic mechanisms: pyrimidine deoxyribosyl transferase (catalyzing direct transfer of deoxyribose) and deoxythymidine phosphorylase (mediating phosphate-dependent cleavage/formation). To distinguish these pathways:

  • Use cell-free extracts with labeled thymine and varying deoxyribosyl donors (e.g., deoxyuridine vs. deoxythymidine).
  • Measure substrate inhibition patterns (e.g., thymine inhibits phosphorylase more than transferase activity).
  • Incorporate phosphate or arsenate to activate phosphorylase-dependent synthesis .

Advanced Research Question

Q. How can conflicting data on substrate inhibition and enzyme promiscuity in deoxythymidine synthesis be resolved?

Conflicting reports on whether one enzyme performs both transferase and phosphorylase functions require:

  • Kinetic profiling under varying substrate concentrations (thymine, deoxyribosyl donors) and cofactors (phosphate/arsenate).
  • Purification and sequencing to isolate enzyme isoforms.
  • Competitive inhibition assays using thymidine analogs to identify active-site specificity .

Advanced Research Question

Q. What experimental approaches elucidate the dual role of 3'-azido-3'-deoxythymidine (AZT) in inhibiting HIV-1 reverse transcriptase (RT) while inducing resistance mutations?

AZT inhibits RT by terminating DNA chain elongation but selects for mutations (e.g., Q151M, F116Y). Methodologies include:

  • Pre-steady-state kinetic assays to measure AZT-triphosphate incorporation efficiency.
  • Site-directed mutagenesis of RT to map resistance-conferring residues (e.g., A62V, Q151M).
  • Structural analysis (X-ray crystallography) to correlate mutations with altered dNTP binding pockets .

Basic Research Question

Q. How is substrate inhibition by thymine quantified in deoxythymidine phosphorylase assays?

  • Perform dose-response experiments with increasing thymine concentrations.
  • Monitor reaction rates via HPLC or spectrophotometry (e.g., UV absorption at 267 nm for thymidine).
  • Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Advanced Research Question

Q. How can researchers analyze the emergence of multidrug-resistant HIV strains under AZT/ddI combination therapy?

  • Longitudinal viral load monitoring in clinical cohorts to correlate resistance mutations (e.g., Q151M) with rebound viremia.
  • In vitro selection experiments using HIV-1 clones treated with AZT/ddI gradients.
  • Phenotypic resistance assays (e.g., IC50 determination for AZT-triphosphate) .

Basic Research Question

Q. What spectroscopic methods enable real-time monitoring of deoxythymidine phosphorylation?

  • UV/Vis spectroscopy at isosbestic points (e.g., 245 nm for thymidine/thymine mixtures).
  • Normalize data to correct for dilution errors in multi-well plate setups.
  • Validate with HPLC or mass spectrometry .

Advanced Research Question

Q. How can transdermal delivery of AZT be optimized to enhance bioavailability while minimizing toxicity?

  • Test permeation enhancers (e.g., isopropyl myristate) using Franz diffusion cells.
  • Compare flux rates across synthetic membranes (e.g., polyethylene) vs. ex vivo skin.
  • Corrogate results with in vivo pharmacokinetic studies to assess systemic absorption .

Advanced Research Question

Q. What strategies mitigate antagonistic interactions between AZT and other dideoxynucleosides in combination therapy?

  • Synergy assays (e.g., Chou-Talalay method) to quantify drug interactions.
  • Structural modeling of RT mutations (e.g., K65R) that confer cross-resistance.
  • Clinical trial stratification by baseline CD4+ counts and viral genotypes .

Basic Research Question

Q. How is thymidylate synthase (TS) activity assayed to evaluate deoxythymidine monophosphate (dTMP) synthesis?

  • Use radiolabeled [5-³H]-deoxyuridine monophosphate (dUMP) as a substrate.
  • Measure tritium release into water during dTMP formation.
  • Validate with TS-specific inhibitors (e.g., raltitrexed) to confirm signal specificity .

Advanced Research Question

Q. How do structural modifications to deoxythymidine analogs influence RT binding and antiviral potency?

  • Synthesize analogs (e.g., 3',3'-gem-dichloro derivatives) and test in cell-based infectivity assays .
  • Perform molecular dynamics simulations to compare analog docking in wild-type vs. mutant RT.
  • Correlate steric/electronic properties with IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Deoxythymidine
Reactant of Route 2
Reactant of Route 2
3'-Deoxythymidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.